

# Application Notes and Protocols: Uridine Triphosphate (UTP) Sodium Salt in Cell Culture Studies

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## Compound of Interest

Compound Name: UTP 1

Cat. No.: B1168963

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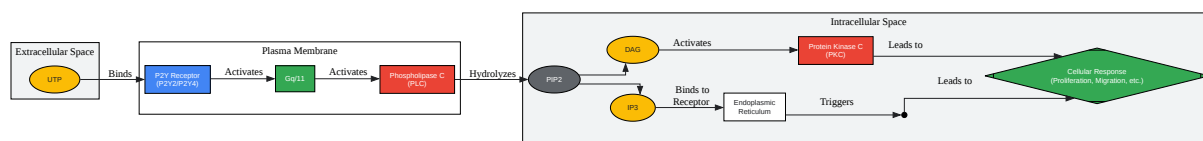
## Introduction

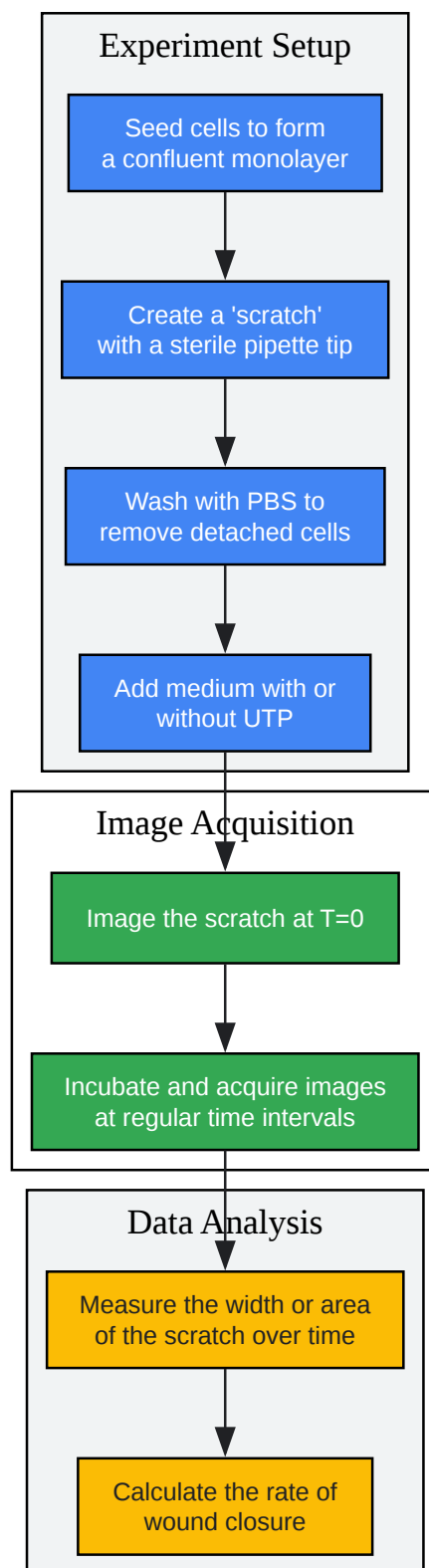
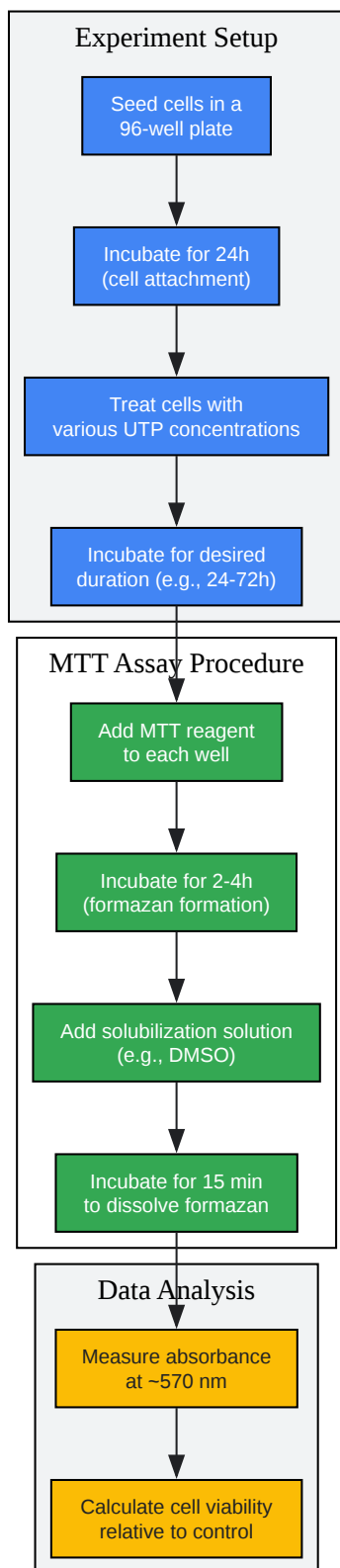
Uridine triphosphate (UTP) is a pyrimidine nucleotide that plays a crucial role as an extracellular signaling molecule.<sup>[1][2][3]</sup> Its sodium salt is a stable and soluble form commonly utilized in in vitro cell culture studies to investigate a variety of cellular processes. UTP primarily exerts its effects by activating P2Y purinergic receptors, a class of G protein-coupled receptors (GPCRs).<sup>[2]</sup> Notably, UTP is a potent agonist for P2Y2 and P2Y4 receptors.<sup>[4]</sup> Activation of these receptors initiates downstream signaling cascades that can influence cell proliferation, migration, differentiation, and intracellular calcium dynamics. These application notes provide a comprehensive overview of the use of UTP sodium salt in cell culture, including its mechanism of action, quantitative data on its effects, and detailed protocols for key experimental assays.

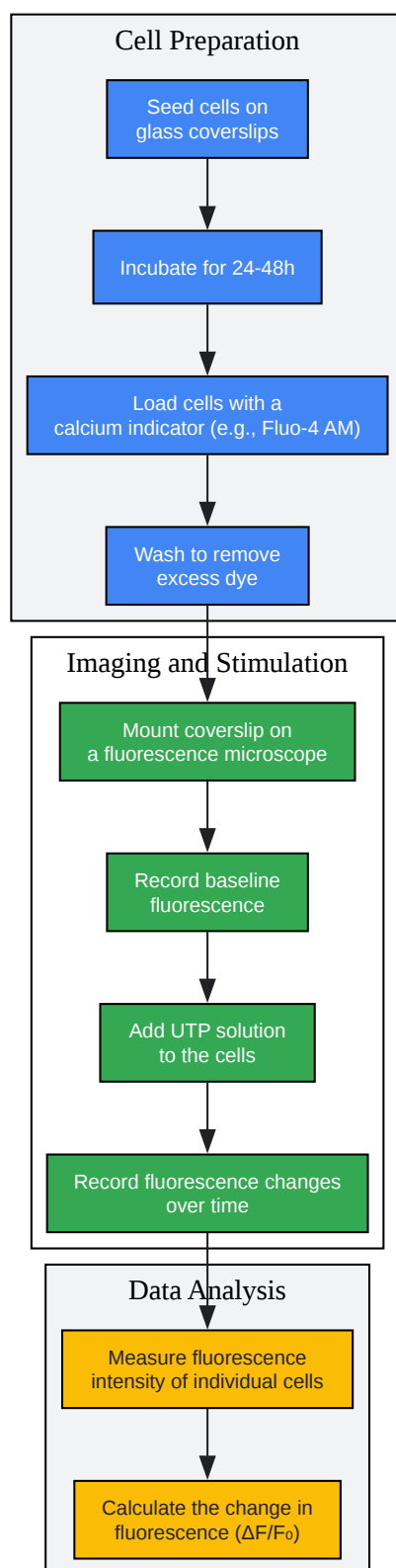
## Mechanism of Action: P2Y Receptor Signaling

Upon binding to P2Y2 or P2Y4 receptors on the cell surface, UTP triggers a conformational change in the receptor, leading to the activation of the Gq/11 family of G proteins. This initiates a signaling cascade involving the activation of phospholipase C (PLC). PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 diffuses into the cytoplasm and binds to IP3 receptors on the endoplasmic reticulum, causing the release of stored calcium ions (Ca<sup>2+</sup>) into

the cytosol. The resulting increase in intracellular calcium concentration, along with the activation of protein kinase C (PKC) by DAG, modulates the activity of various downstream effector proteins, ultimately leading to a cellular response.







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